
3-(1-Aminoprop-2-EN-1-YL)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Aminoprop-2-EN-1-YL)phenol is an organic compound with the molecular formula C9H11NO It consists of a phenol group substituted with a 1-aminoprop-2-en-1-yl group at the meta position
准备方法
Synthetic Routes and Reaction Conditions
Nucleophilic Aromatic Substitution: One common method for synthesizing phenol derivatives involves nucleophilic aromatic substitution.
Preparation from Diazonium Salts: Another method involves the preparation of phenols from diazonium salts.
Industrial Production Methods
Industrial production of phenol derivatives often involves the oxidation of cumene (isopropylbenzene) to form cumene hydroperoxide, which is then cleaved to produce phenol and acetone .
化学反应分析
Types of Reactions
Oxidation: 3-(1-Aminoprop-2-EN-1-YL)phenol can undergo oxidation reactions, where the phenol group is oxidized to form quinones.
Reduction: The compound can also undergo reduction reactions, particularly at the double bond in the 1-aminoprop-2-en-1-yl group.
Substitution: Various substitution reactions can occur, especially electrophilic aromatic substitution on the phenol ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as saturated amines.
Substitution: Various substituted phenol derivatives depending on the reagents used.
科学研究应用
3-(1-Aminoprop-2-EN-1-YL)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3-(1-Aminoprop-2-EN-1-YL)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and participate in electron transfer reactions, while the 1-aminoprop-2-en-1-yl group can interact with nucleophiles and electrophiles. These interactions can affect various biochemical pathways and processes .
相似化合物的比较
Similar Compounds
Phenol: The simplest phenol derivative, used widely in industry and research.
3-Aminophenol: Similar structure but lacks the double bond in the side chain.
4-(1-Aminoprop-2-EN-1-YL)phenol: Similar structure but with the substituent at the para position.
Uniqueness
3-(1-Aminoprop-2-EN-1-YL)phenol is unique due to the presence of both a phenol group and an unsaturated amine side chain. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
属性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
3-(1-aminoprop-2-enyl)phenol |
InChI |
InChI=1S/C9H11NO/c1-2-9(10)7-4-3-5-8(11)6-7/h2-6,9,11H,1,10H2 |
InChI 键 |
YJPWRKWXAYIBSV-UHFFFAOYSA-N |
规范 SMILES |
C=CC(C1=CC(=CC=C1)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


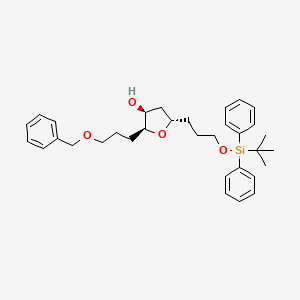
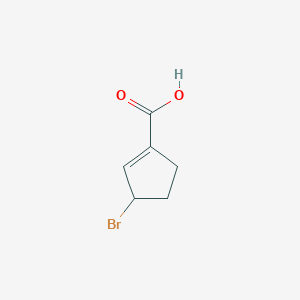

![2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenyl 8-quinolinesulfonate](/img/structure/B13049439.png)
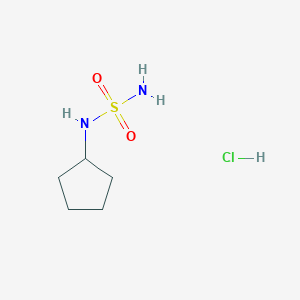
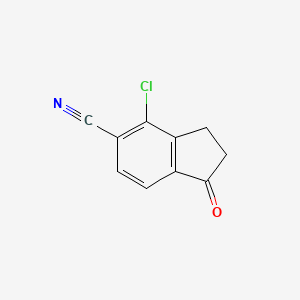
![Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride](/img/structure/B13049453.png)
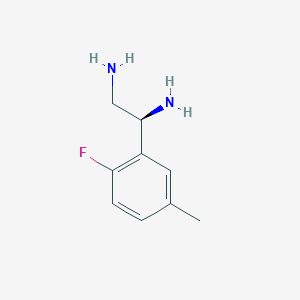
![2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13049462.png)
![Methyl 7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylate](/img/structure/B13049463.png)
![3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13049471.png)



